2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a 4-isopropyl-substituted benzothiazole ring, and a tetrahydrofuran-2-ylmethyl moiety. Its design integrates pharmacophores associated with diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties, as observed in related benzothiazole and acetamide derivatives . Synthesis of such compounds typically involves coupling reactions using activating agents like HATU or carbodiimides in polar aprotic solvents such as DMF, as seen in analogous syntheses .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(oxolan-2-ylmethyl)-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-15(2)18-6-3-7-21-23(18)25-24(31-21)26(13-17-5-4-10-28-17)22(27)12-16-8-9-19-20(11-16)30-14-29-19/h3,6-9,11,15,17H,4-5,10,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZWDQWCWXASSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide , also known by its CAS Number 955667-27-3, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of benzodioxole and thiazole moieties, which are known for their diverse pharmacological profiles.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and alkylation processes. The presence of functional groups such as the benzodioxole and thiazole enhances its chemical reactivity and potential biological interactions. The general synthetic route can be summarized as follows:
- Formation of Benzodioxole Derivative : Starting from salicylaldehyde and diols.
- Thiazole Integration : Incorporating the thiazole moiety through cyclization reactions.
- Final Acetamide Formation : Utilizing acetic anhydride or similar reagents to form the acetamide linkage.
Biological Activity
The biological activity of this compound is primarily investigated through various in vitro assays. Preliminary studies suggest that the compound exhibits promising activity against several biological targets.
Antimicrobial Activity
Studies indicate that compounds featuring benzodioxole and thiazole derivatives often possess significant antimicrobial properties. For instance, related compounds have shown:
- Antifungal Activity : Effective against Candida albicans and other fungal strains .
- Antibacterial Activity : Notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Antitumor Activity
Research has demonstrated that derivatives with similar structural frameworks exhibit moderate to good antitumor activities against various cancer cell lines. For example:
- Cell Lines Tested : Human lung carcinoma (A549) and breast epithelial cells showed responsiveness to treatment with related compounds .
The exact mechanism of action for this compound remains to be fully elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
- Cell Cycle Disruption : Antitumor activity may be attributed to interference with cell cycle progression in cancer cells.
Case Studies
Several case studies have explored the biological activities of benzodioxole derivatives:
- Study on Antifungal Properties :
- Antibacterial Screening :
Data Summary
The following table summarizes key findings related to the biological activities of compounds structurally similar to this compound.
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and its analogues:
Impact of Substituents on Physicochemical Properties
- 4-Isopropyl vs. 4-Hydroxyphenyl (Compound 85): The isopropyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar 4-hydroxyphenyl group (logP ~2.1), favoring passive diffusion across biological membranes.
- Tetrahydrofuran-Methyl vs.
Q & A
Q. Why might cytotoxicity data vary between 2D vs. 3D cell models?
- Answer : 3D spheroids mimic tumor microenvironments, where hypoxia and nutrient gradients alter drug penetration. Validate using multicellular tumor spheroids and correlate with P-glycoprotein expression (efflux pump activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
